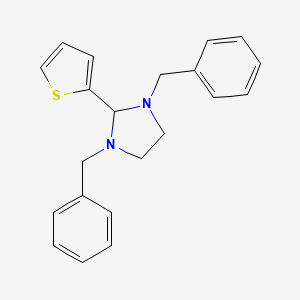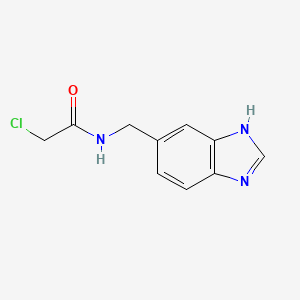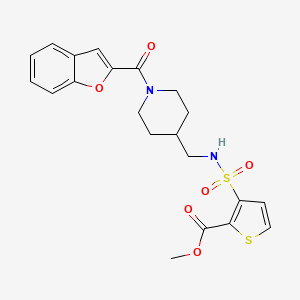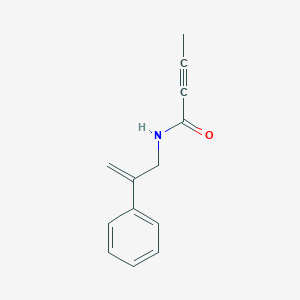![molecular formula C12H7NO2 B3007606 5H-chromeno[2,3-b]pyridin-5-one CAS No. 6537-46-8](/img/structure/B3007606.png)
5H-chromeno[2,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5H-Chromeno[2,3-d]pyrimidin-5-one derivatives has been achieved via a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde. This process was carried out under catalyst-free and solvent-free conditions, delivering the derivatives in good to excellent yields via an unexpected annulation pathway .Molecular Structure Analysis
The molecular formula of 5H-chromeno[2,3-b]pyridin-5-one is C12H7NO2. The structure of this compound has been confirmed by means of 1H, 13C NMR and IR spectroscopy, mass spectrometry and elemental analysis .Chemical Reactions Analysis
Significant reactions for the syntheses and applications of 5H-chromeno[2,3-b]pyridines include two-component reactions, three-component reactions, four-component reactions, and multi-step reactions .Physical And Chemical Properties Analysis
5H-chromeno[2,3-b]pyridin-5-one has a molecular weight of 197.19 g/mol. It has a topological polar surface area of 39.2 Ų and a complexity of 266. It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique
Medicinal Chemistry
Chromeno[2,3-b]pyridin-5-one derivatives exhibit promising pharmacological properties. Researchers have investigated their potential as:
- Anticancer Agents : Some derivatives have demonstrated cytotoxic activity against cancer cells .
- Antimicrobial Agents : Certain chromeno[2,3-b]pyridin-5-ones exhibit antibacterial and antifungal effects .
Material Chemistry
In material science, chromeno[2,3-b]pyridin-5-one derivatives find applications in:
- Fluorescent Probes : Their unique fluorescence properties make them valuable for bioimaging and sensing applications .
- Ligands for Coordination Complexes : Some derivatives serve as ligands for metal complexes, enhancing their spectral absorption properties .
Green Chemistry Approaches
The synthesis of chromeno[2,3-b]pyridin-5-ones often employs green chemistry principles:
- One-Pot Reactions : Researchers have developed efficient one-pot synthetic methods, including solvent-involved reactions, to access these compounds .
- PASE Approach : Pot, atom, and step economy (PASE) strategies minimize waste and environmental impact during synthesis .
Drug Discovery
Chromeno[2,3-b]pyridin-5-one derivatives serve as scaffolds for designing novel drugs:
- Antifungal Agents : Recent studies highlight their potential as effective antifungal compounds .
- Dopamine D4 Receptor Ligands : Radiolabeled derivatives have been used in PET studies for receptor subtype analysis .
Synthetic Methodologies
Researchers have explored various synthetic routes:
- Multicomponent Reactions : One-pot procedures involving tandem Knoevenagel condensations followed by nucleophilic additions have been reported .
- Unexpected Annulation Pathways : Microwave-promoted reactions have led to unexpected annulation pathways, expanding synthetic applications .
Structural Characterization
The structure of synthesized chromeno[2,3-b]pyridines is confirmed using techniques like 2D NMR spectroscopy .
Orientations Futures
Propriétés
IUPAC Name |
chromeno[2,3-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFWIGXYOMVRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-chromeno[2,3-b]pyridin-5-one | |
Q & A
Q1: What are the common synthetic approaches to 5H-chromeno[2,3-b]pyridin-5-ones?
A1: Several synthetic routes have been explored for the synthesis of 5H-chromeno[2,3-b]pyridin-5-ones. Two prominent methods include:
Q2: Are there alternative synthetic strategies for constructing the 5H-chromeno[2,3-b]pyridine scaffold?
A: Yes, the Friedländer reaction, promoted by chlorotrimethylsilane (TMSCl), has proven effective in synthesizing various heterofused pyridine systems, including 5H-chromeno[2,3-b]pyridin-5-ones. This method utilizes heterocyclic ortho-aminoketones and a range of α-methylenecarbonyl compounds. []
Q3: Can you provide an example of a specific reaction leading to a 5H-chromeno[2,3-b]pyridin-5-one derivative and its potential applications?
A: One example involves the reaction of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-ones with ethyl pyruvate. This reaction yields 1-ethoxycarbonyl-3-phenyl-12H-pyrido[3',2':5,6]thiopyrano[3,2-f]quinoline-12-ones. [] These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Q4: What are the advantages of these synthetic methods for 5H-chromeno[2,3-b]pyridin-5-one derivatives?
A4: These synthetic methods offer several advantages:
Q5: Where can I find more detailed information about the characterization and properties of specific 5H-chromeno[2,3-b]pyridin-5-one derivatives?
A: The cited research articles [, , , ] provide detailed information about the characterization of synthesized compounds, including spectroscopic data (IR, 1H-NMR, and mass spectrometry) and elemental analysis. This information is crucial for confirming the structure and purity of the synthesized 5H-chromeno[2,3-b]pyridin-5-one derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)

![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)

![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)
